6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine is a complex organic compound characterized by its unique structure, which includes a triazine ring, a hydrazinyl group, and various substituents such as chloro, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The reaction begins with the condensation of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This step is usually carried out in an ethanol solvent under reflux conditions.
Cyclization to Triazine: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine. This cyclization reaction forms the triazine ring.
Substitution Reactions: The final step involves the introduction of the N-methyl and N’-[3-(trifluoromethyl)phenyl] groups through nucleophilic substitution reactions. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: The compound can participate in various substitution reactions, especially at the triazine ring and the aromatic substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, typically in the presence of a base.
Major Products
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential as a bioactive molecule is investigated. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, and anti-inflammatory agent. Research is ongoing to explore its efficacy and safety in various therapeutic contexts.
Industry
In industrial applications, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **6-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- **6-[(2E)-2-(2-nitrobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
- **6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N’-[3-(methyl)phenyl]-1,3,5-triazine-2,4-diamine
Uniqueness
The uniqueness of 6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N’-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine lies in its combination of substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C18H14ClF3N8O2 |
---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
2-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H14ClF3N8O2/c1-23-15-26-16(25-12-4-2-3-11(8-12)18(20,21)22)28-17(27-15)29-24-9-10-7-13(30(31)32)5-6-14(10)19/h2-9H,1H3,(H3,23,25,26,27,28,29)/b24-9+ |
InChI Key |
HXVHFTDTEIUGHJ-PGGKNCGUSA-N |
Isomeric SMILES |
CNC1=NC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CNC1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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